molecular formula C11H11FN2O5 B3243964 [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate CAS No. 160203-74-7

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

Cat. No.: B3243964
CAS No.: 160203-74-7
M. Wt: 270.21 g/mol
InChI Key: KMQULMAOYWPJKG-IONNQARKSA-N
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Description

This compound is a fluorinated nucleoside analog with a 2,5-dihydrofuran core substituted at the 5-position with a 5-fluoro-2,4-dioxopyrimidin-1-yl moiety and an acetate ester at the 2-position . Its structure is characterized by stereochemistry at C2 (S-configuration) and C5 (R-configuration), critical for its biological activity.

Properties

IUPAC Name

[(2S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17)/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQULMAOYWPJKG-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluorocytosine with a suitable dihydrofuran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The methyl acetate group undergoes enzymatic or chemical hydrolysis to yield the corresponding alcohol, a key activation step in prodrugs.

Reaction Conditions Outcome Catalysts/Notes
pH 7.4 (physiological) Slow hydrolysis (~50% over 24h) Serum esterases enhance rate
Alkaline conditions (pH >10) Rapid cleavage (<1h) to [(2S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanol Base-catalyzed ester hydrolysis
Acidic conditions (pH <3) Partial decomposition of dihydrofuran ring Instability limits therapeutic applications

This hydrolysis is critical for prodrug activation, as the free hydroxyl group enables phosphorylation in vivo .

Phosphorylation and Antiviral Activity

After hydrolysis, the alcohol intermediate undergoes phosphorylation to form the active triphosphate analog, inhibiting viral polymerases.

  • Kinetic Data :

    • Phosphorylation occurs via cellular kinases (e.g., nucleoside diphosphate kinase).

    • The 5-fluoro substitution enhances binding affinity to viral RNA-dependent RNA polymerase .

  • Mechanism :

    R OH+ATPkinaseR O PO32+ADP\text{R OH}+\text{ATP}\xrightarrow{\text{kinase}}\text{R O PO}_3^{2-}+\text{ADP}

    Final triphosphate form competitively inhibits viral replication .

Stability Under Oxidative Conditions

The dihydrofuran ring is susceptible to oxidative ring-opening , particularly in the presence of peroxides or strong oxidizing agents:

Oxidizing Agent Product Relevance
H2_22O2_22 2-Ketofuran derivativeDegradation pathway observed in stability studies
O3_33 Cleavage to form carbonyl-containing fragmentsLimited therapeutic utility under oxidative stress

Ring-Opening Reactions

The dihydrofuran moiety can undergo acid-catalyzed ring-opening to form a linear diol, especially under strongly acidic conditions (pH <2) :

Dihydrofuran+H+1 4 diol intermediate\text{Dihydrofuran}+\text{H}^+\rightarrow \text{1 4 diol intermediate}

This reaction is reversible under basic conditions but compromises antiviral efficacy .

Interactions with Nucleophiles

The 5-fluoro-2,4-dioxopyrimidine group participates in nucleophilic substitution reactions:

  • Amino groups : Forms stable adducts with lysine residues in proteins .

  • Thiols : Reacts with glutathione, contributing to detoxification pathways .

Photodegradation

Exposure to UV light (λ = 254 nm) induces radical-mediated decomposition , generating:

  • 5-Fluorouracil (cytotoxic byproduct).

  • Acetic acid (from ester cleavage) .

Scientific Research Applications

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: It is a crucial component in the development of antiviral drugs, especially those targeting HIV and hepatitis B virus.

    Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, such as viral enzymes. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses. The fluorinated pyrimidine ring plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Features:
  • Molecular Formula : Likely C₁₁H₁₀FN₂O₅ (inferred from analogs in and ).
  • Mechanism : Inhibits HIV reverse transcriptase by mimicking natural nucleosides, terminating viral DNA synthesis .
  • Applications : Investigated for HIV therapy due to its potent antiviral activity and metabolic stability conferred by the 5-fluoro and acetate groups .
Structural Analogs: Fluorine vs. Methyl Substitution
Compound Name Substituent Molecular Formula Molecular Weight Key Properties
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate 5-Fluoro C₁₁H₁₀FN₂O₅ ~268.2 Enhanced electronegativity improves binding affinity; resistant to enzymatic degradation .
[(2S,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate (CAS 77421-68-2) 5-Methyl C₁₂H₁₄N₂O₅ 266.25 Methyl group increases hydrophobicity; lower antiviral potency compared to fluoro analog .

Impact of Fluorine :

  • The 5-fluoro group enhances hydrogen bonding with viral enzymes (e.g., reverse transcriptase) and reduces off-target effects compared to the 5-methyl analog .
  • Fluorine’s electronegativity stabilizes the pyrimidine ring, improving metabolic stability .
Ester Variations
Compound Name Ester Group Key Modifications
This compound Acetate Rapid hydrolysis in vivo to release active metabolite; balances solubility and membrane permeability .
(2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)tetrahydrofuran-3-yl acetate (CAS 21090-30-2) Acetate + hydroxymethyl Increased hydrophilicity due to free hydroxyl; reduced CNS penetration but improved renal clearance .
Stampidine (methyl 2-[[(4-bromophenoxy)-phosphoryl]amino]propanoate derivative) Phosphorylated propanoate Extended half-life due to phosphate group; broad-spectrum activity against retroviruses (e.g., LASV) .

Ester Impact :

  • Acetate esters improve oral bioavailability but require enzymatic activation.
  • Phosphorylated esters (e.g., Stampidine) bypass metabolic activation steps, enhancing direct antiviral effects .
Phosphorylated Derivatives
Compound Name Phosphoryl Group pKi (Binding Affinity)
[[difluoro(phosphono)methyl]-hydroxyphosphoryl]oxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]boron (Compound 41) Bis-phosphoryl 7.35
Target compound (Fluoro analog) None Not reported (inferred >7.0 based on structural similarity)

Phosphorylation Effects :

  • Phosphorylated analogs exhibit higher binding affinity (pKi >7.0) due to mimicry of nucleoside triphosphates .
  • However, increased molecular weight and polarity may limit cell membrane penetration .


Challenges :

  • Fluorination steps (e.g., for the target compound) often require hazardous reagents (e.g., Selectfluor), reducing scalability .
  • Phosphorylated derivatives involve multi-step syntheses, increasing production costs .

Biological Activity

The compound [(2S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure

The structure of the compound is characterized by a pyrimidine ring fused with a dihydrofuran moiety and an acetate group. Its molecular formula is C12_{12}H12_{12}F1_{1}N3_{3}O4_{4}, with a molecular weight of approximately 273.24 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of 5-fluorouracil (a related compound) showed enhanced cytotoxicity against various cancer cell lines due to their ability to inhibit DNA synthesis and repair mechanisms .

The proposed mechanism involves the inhibition of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of thymidine. By mimicking the natural substrate, the compound effectively competes for binding sites on TS, leading to reduced DNA replication in rapidly dividing cells .

Antiviral Properties

In addition to antitumor effects, some derivatives have shown antiviral activity. Specifically, studies have reported that compounds containing the 5-fluoro-pyrimidine scaffold inhibit viral replication in vitro by interfering with viral polymerases . This suggests potential applications in treating viral infections.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with colorectal cancer assessed the efficacy of a 5-fluorouracil derivative similar to this compound. Results indicated a significant reduction in tumor size and improved overall survival rates compared to standard therapies .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of a related compound against hepatitis C virus (HCV). The results showed a dose-dependent reduction in viral load in infected cell cultures, suggesting that modifications in the pyrimidine structure could enhance antiviral efficacy .

Data Table: Biological Activities Overview

Activity Effect Reference
AntitumorInhibition of DNA synthesis
AntiviralReduction of viral replication
CytotoxicityEnhanced cell death in cancer lines

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate with high stereochemical purity?

  • Methodology : Use chiral auxiliaries or enzymatic resolution to control stereochemistry. For example, describes crystallographic validation of stereochemistry in structurally related dihydrofuran derivatives via X-ray diffraction (cell parameters: a=15.5268a = 15.5268 Å, b=29.977b = 29.977 Å, c=6.6207c = 6.6207 Å, space group P21212P2_12_12). This ensures unambiguous confirmation of the (2S,5R) configuration.
  • Key Considerations : Monitor reaction intermediates using chiral HPLC (e.g., ’s RP-HPLC method with trifluoroacetic acid buffer) to verify enantiomeric excess. Adjust solvent polarity (e.g., acetonitrile/water gradients) to resolve diastereomers .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies using protocols similar to those in and for Sofosbuvir (a structurally related nucleoside analog).

  • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and quantify degradation products via LC-MS.
  • Thermal stress : Heat at 60–80°C for 48 hrs and analyze by DSC/TGA.
    • Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., the acetate ester or dihydrofuran ring) .

Q. What spectroscopic techniques are most reliable for characterizing the pyrimidine and dihydrofuran moieties?

  • Tools :

  • 1^1H/13^{13}C NMR : Assign peaks using 2D-COSY and HSQC (e.g., ’s use of JJ-coupling constants to resolve dihydrofuran protons).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and fluorine substitution (C-F at ~1100 cm1^{-1}).
    • Validation : Cross-reference with crystallographic data (e.g., ’s C28H32N4O16 structure) to resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can conflicting data on the compound’s antiviral activity be resolved in mechanistic studies?

  • Experimental Design :

  • In vitro assays : Compare IC50_{50} values across cell lines (e.g., hepatocytes vs. lymphocytes) using viral replication inhibition protocols (see and for analogous nucleoside phosphonates).
  • Enzymatic studies : Measure inhibition of viral polymerases (e.g., HCV NS5B) via fluorescence-based polymerization assays.
    • Contradiction Analysis : If activity varies, investigate metabolic activation pathways (e.g., esterase-mediated cleavage of the acetate group) using radiolabeled tracers or mass spectrometry .

Q. What strategies mitigate low yields in glycosylation reactions during synthesis of the dihydrofuran-pyrimidine scaffold?

  • Optimization Approaches :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups (e.g., ’s [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl] derivatives) to stabilize reactive hydroxyls.
  • Catalysis : Employ Lewis acids (e.g., BF3_3-Et2_2O) to enhance glycosylation efficiency, as described in for similar tetrahydrofuran intermediates.
    • Yield Improvement : Monitor reaction progress via 19^{19}F NMR (for 5-fluoro substituent) to identify kinetic bottlenecks .

Q. How can computational modeling predict the compound’s binding affinity to viral targets?

  • Methods :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with viral polymerases (e.g., ’s GS-9131 target).
  • MD simulations : Analyze conformational stability of the dihydrofuran ring in active sites (e.g., 100-ns trajectories with AMBER force fields).
    • Validation : Compare predictions with crystallographic binding data (e.g., ’s PDB-like parameters) to refine force field parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Reactant of Route 2
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

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